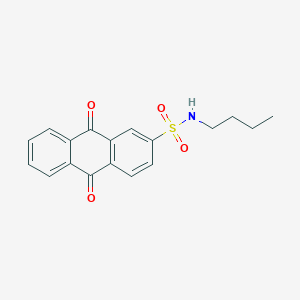

N-butyl-9,10-dihydro-9,10-dioxo-2-Anthracenesulfonamide

Description

Historical Context and Development

The compound’s development parallels key advancements in sulfonamide chemistry, originating from Gerhard Domagk’s 1932 discovery of Prontosil’s antibacterial properties. While early sulfonamides focused on therapeutic applications, later derivatives like this compound emerged from efforts to combine aromatic systems with sulfonamide functionality for non-pharmaceutical uses. The anthracene core, first isolated from coal tar in 1832, gained synthetic relevance through Friedel-Crafts reactions, enabling controlled functionalization at specific positions.

| Property | Value/Descriptor | Source Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₇NO₄S | |

| Molecular Weight | 351.4 g/mol | |

| Key Functional Groups | Anthraquinone, Sulfonamide |

Classification within Sulfonamide and Anthracene Derivative Families

This compound belongs to two distinct chemical families:

- Sulfonamides : Characterized by the -SO₂NH- moiety, it falls under the heterocyclic derivatives subclass due to its fused aromatic system. Unlike early antibacterial sulfonamides (e.g., sulfanilamide), its butyl chain and anthraquinone system reduce biological activity while enhancing photostability.

- Anthracene Derivatives : As a 9,10-anthraquinone derivative, it exhibits planar conjugation and redox activity distinct from simpler anthracenes. The electron-withdrawing quinone moiety enables charge-transfer interactions absent in parent hydrocarbons.

Significance in Organic Chemistry Research

The molecule serves as:

- Electron-Transport Material : Its anthraquinone core facilitates electron acceptance in organic semiconductors.

- Synthetic Intermediate : The sulfonamide group allows further functionalization via alkylation or metal-catalyzed cross-coupling.

- Chromophoric Probe : Conjugation between the anthracene and sulfonamide groups produces distinct UV-Vis absorption bands at 254 nm and 310 nm.

Current Research Landscape and Scientific Interest

Recent studies focus on:

- Green Synthesis : Copper-mediated decarboxylative sulfonylation enables direct conversion of anthracenecarboxylic acids to sulfonamides, avoiding hazardous SO₂ gas.

- Coordination Chemistry : The sulfonamide nitrogen participates in metal coordination, forming complexes with Cu(II) and Fe(III) for catalytic applications.

- Polymer Science : Incorporation into polyimides enhances thermal stability (T₆₀₀°C decomposition) while maintaining optical clarity.

Key Reaction Pathway

$$ \text{Anthracene-2-sulfonyl chloride} + \text{Butylamine} \rightarrow \text{this compound} + \text{HCl} $$

This nucleophilic substitution proceeds via a tetrahedral intermediate, with yields optimized to 78% using DIPEA in THF.

“Modern sulfonamide synthesis has shifted from therapeutic discovery to functional material design, with anthracene derivatives offering unprecedented electronic tunability.” – Adapted from

Properties

IUPAC Name |

N-butyl-9,10-dioxoanthracene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-2-3-10-19-24(22,23)12-8-9-15-16(11-12)18(21)14-7-5-4-6-13(14)17(15)20/h4-9,11,19H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLAFIGMHLSEOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-9,10-dihydro-9,10-dioxo-2-Anthracenesulfonamide typically involves the reaction of anthracene derivatives with sulfonamide reagents under controlled conditions. One common method includes the sulfonation of anthracene followed by the introduction of the butyl group through alkylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation and alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-butyl-9,10-dihydro-9,10-dioxo-2-Anthracenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Substitution: The sulfonamide group can participate in substitution reactions, where other functional groups replace the sulfonamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized anthracene compounds.

Scientific Research Applications

N-butyl-9,10-dihydro-9,10-dioxo-2-Anthracenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, leveraging its reactivity and biological activity.

Industry: It finds applications in the development of advanced materials, including dyes, pigments, and polymers, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-butyl-9,10-dihydro-9,10-dioxo-2-Anthracenesulfonamide involves its interaction with molecular targets through its sulfonamide group. This interaction can lead to the inhibition or activation of specific pathways, depending on the context. The compound’s ability to undergo various chemical reactions also contributes to its biological activity, as it can form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Ethanoanthracene Derivatives with Nitrovinyl Substituents

Key Compounds: 9,10-Dihydro-9,10-ethanoanthracene derivatives (e.g., compounds 15, 16b, 16c) .

- Structural Differences: These compounds feature a bridged ethanoanthracene core with a nitrovinyl group at C-9, unlike the sulfonamide and dioxo groups in the target compound.

- Activity : Demonstrated potent antiproliferative activity in Burkitt’s lymphoma (BL) cell lines, with IC50 values of 0.09 µM (MUTU-I) and 0.24 µM (DG-75) for compound 13. The nitrovinyl group is critical for activity, as its removal (e.g., Series VI compounds 21a–k) reduces potency (>60% cell viability) .

- Mechanism : Induces ROS-mediated apoptosis and targets drug-resistant cancer cells .

- Comparison : The absence of a nitrovinyl group in the target compound suggests it may lack comparable anticancer efficacy. However, the butyl sulfonamide could confer unique pharmacokinetic properties.

Anthraquinone-Based Sulfonamides

Key Compounds :

- N,N-Diphenyl-9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonamide (I): Features dual sulfonamide groups at C-2 and C-7, enabling fluorescence sensing of metal ions via anthraquinone’s fluorophore properties .

- N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide : Differs by having methyl groups on the sulfonamide nitrogen instead of butyl .

- N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide: Incorporates bromo and amino substituents, enhancing electronic diversity .

Maleimide and Acrylonitrile Derivatives

Key Compounds: Maleimide-substituted ethanoanthracenes (e.g., 23a–k) .

- Structural Features: Replace nitrovinyl with cyanovinyl, oxime, or hydrazone groups at C-7.

- Activity : Reduced potency compared to nitrovinyl analogs (e.g., 23i shows 19% viability in DG-75 cells vs. 0.24 µM IC50 for compound 15) .

- Comparison : The target compound’s sulfonamide group lacks the electron-deficient double bonds critical in these derivatives, suggesting divergent mechanisms.

Data Tables

Table 1: Structural and Activity Comparison of Anthracene Derivatives

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | logP (Predicted) | Solubility (aq.) |

|---|---|---|---|

| This compound | ~315.34 | ~3.5 | Low |

| Compound 15 | ~450.40 | ~2.8 | Moderate |

| N,N-Diphenyl-2,7-disulfonamide (I) | ~500.50 | ~4.2 | Very Low |

Biological Activity

N-butyl-9,10-dihydro-9,10-dioxo-2-anthracenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article examines the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the anthraquinone class of compounds. Its structure features a sulfonamide group that enhances its solubility and biological activity. The compound can be represented as follows:

This structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Research indicates that anthraquinones, including this compound, exhibit various biological effects through several mechanisms:

- Inhibition of Sulfide Production : Anthraquinones have been shown to inhibit sulfide production by sulfate-reducing bacteria. This property can be beneficial in industrial applications where sulfide generation is undesirable .

- Antibacterial Activity : The compound exhibits activity against certain Gram-positive bacteria, particularly Bacillus species. This suggests potential applications in treating bacterial infections .

- Anticancer Properties : Preliminary studies indicate that compounds like this compound may possess anticancer properties by interfering with cellular processes involved in tumor growth and proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antibacterial Activity

In a study examining the antibacterial effects of various anthraquinones, this compound demonstrated significant inhibition against Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. This finding supports the compound's potential as a therapeutic agent for bacterial infections .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of anthraquinone derivatives revealed that this compound inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations ranging from 5 to 20 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Q & A

Q. Q1. What are the standard synthetic routes for N-butyl-9,10-dihydro-9,10-dioxo-2-Anthracenesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sulfonylation of 9,10-dihydro-9,10-dioxoanthracene-2-sulfonyl chloride with n-butylamine. Key steps include:

- Reagent Ratios: A 1:1.2 molar ratio of sulfonyl chloride to n-butylamine ensures complete substitution.

- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are optimal for solubility and reaction efficiency .

- Temperature Control: Reactions are conducted at 0–5°C initially, then warmed to room temperature to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol removes unreacted amines and byproducts. Yields typically range from 65% to 85%, depending on solvent and temperature .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

Methodological Answer:

- Spectroscopy:

- FTIR: Confirms sulfonamide (S=O stretching at 1150–1300 cm⁻¹) and anthraquinone (C=O at 1670–1750 cm⁻¹) functionalities .

- NMR: NMR resolves aromatic protons (δ 7.5–8.5 ppm) and n-butyl chain signals (δ 0.9–1.7 ppm). NMR identifies carbonyl carbons (δ 180–190 ppm) and sulfonamide sulfur-bound carbons .

- Mass Spectrometry: High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 385.1) and fragments for structural validation .

- X-ray Crystallography: Resolves bond lengths (e.g., C-S at ~1.76 Å) and dihedral angles between anthraquinone and sulfonamide groups, critical for confirming stereoelectronic effects .

Q. Q3. What preliminary biological screening assays are recommended for this compound, and how are they designed?

Methodological Answer:

- Antioxidant Activity: Use DPPH or ABTS radical scavenging assays (IC values measured via UV-Vis at 517 nm or 734 nm, respectively). Compare to ascorbic acid as a positive control .

- Antiplatelet Effects: Conduct turbidimetric assays with human platelet-rich plasma (PRP), measuring inhibition of ADP-induced aggregation (e.g., 50–80% inhibition at 10–50 μM) .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 h exposure. Include EC calculations and apoptosis markers (Annexin V/PI) .

Advanced Research Questions

Q. Q4. How can researchers optimize reaction conditions to mitigate competing pathways (e.g., hydrolysis or dimerization)?

Methodological Answer:

- pH Control: Maintain a pH of 8–9 using triethylamine (TEA) or pyridine to stabilize the sulfonyl chloride intermediate and suppress hydrolysis .

- Solvent Polarity: Low-polarity solvents (e.g., DCM) reduce anthraquinone aggregation, while DMF enhances nucleophilicity of n-butylamine. Solvent mixtures (e.g., DCM:DMF 3:1) balance reactivity and solubility .

- Kinetic Monitoring: Use in-situ NMR or HPLC to track intermediate formation and adjust reagent addition rates accordingly .

Q. Q5. How can structural data resolve contradictions between computational predictions and experimental observations (e.g., spectroscopic vs. crystallographic data)?

Methodological Answer:

- X-ray vs. DFT Calculations: Compare experimental bond lengths/angles (from crystallography) with density functional theory (DFT)-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .

- Tautomerism Analysis: For anthraquinone derivatives, use - HMBC NMR to detect keto-enol tautomerism, which may explain shifts in UV-Vis absorption bands .

Q. Q6. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets (e.g., enzymes or DNA)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase-2 (COX-2) or DNA G-quadruplexes. Validate with mutagenesis (e.g., Ala-scanning of key residues) .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (k, k) for interactions with serum albumin or thrombin. Fit data to 1:1 Langmuir models for affinity constants (K) .

Q. Q7. What advanced applications in materials science are feasible given its photophysical properties?

Methodological Answer:

- Fluorescent Sensors: Functionalize the anthraquinone core with electron-withdrawing groups (e.g., -NO) to enhance Stokes shifts. Test Cu or Hg detection via fluorescence quenching (LOD < 1 μM) .

- Organic Semiconductors: Measure charge-carrier mobility (μ) using time-of-flight (TOF) or field-effect transistor (FET) configurations. Anthraquinone derivatives exhibit μ ~10 cm/V·s due to planar π-conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.